molecular formula C7H5BrN2 B6166167 2-bromopyrazolo[1,5-a]pyridine CAS No. 1520497-11-3

2-bromopyrazolo[1,5-a]pyridine

Cat. No.: B6166167
CAS No.: 1520497-11-3
M. Wt: 197
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Description

2-Bromopyrazolo[1,5-a]pyridine (CAS 1520497-11-3) is a high-purity brominated heteroaromatic compound offered for research and development purposes. This compound, with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features a pyrazole ring fused to a pyridine ring, providing a privileged scaffold found in many biologically active molecules . As a brominated derivative, this compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures for drug discovery programs . It is essential for researchers to handle this material according to its safety guidelines, which include warnings that it may cause skin and eye irritation and may cause respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the buyer's responsibility to ensure compliance with all applicable local and international regulations.

Properties

CAS No.

1520497-11-3

Molecular Formula

C7H5BrN2

Molecular Weight

197

Purity

93

Origin of Product

United States

Synthetic Methodologies for 2 Bromopyrazolo 1,5 a Pyridine

Direct Bromination Strategies and Regiocontrol on the Pyrazolo[1,5-a]pyridine (B1195680) Nucleus

Direct bromination of the pyrazolo[1,5-a]pyridine core is a primary method for introducing a bromine atom onto the heterocyclic framework. This approach relies on electrophilic aromatic substitution, where the inherent electronic properties of the ring system dictate the position of substitution. The pyrazolo[1,5-a]pyridine nucleus is susceptible to electrophilic attack, but achieving regioselectivity, particularly at the C2 position, presents a significant challenge.

Research indicates that the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring, a closely related scaffold, is the most reactive site for electrophilic halogenation. nih.govnih.gov This preference is attributed to the higher electron density at this position. Consequently, direct bromination of unsubstituted pyrazolo[1,5-a]pyridine tends to yield the 3-bromo isomer as the major product.

Common brominating agents used for these transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂). For instance, the reaction of 5-chloropyrazolo[1,5-a]pyrimidine (B32228) with NBS in dimethylformamide (DMF) or with bromine in glacial acetic acid results in selective bromination at the C3 position. chemicalbook.com While these methods are effective for C3 bromination, achieving substitution at the C2 position via direct bromination typically requires substrates with specific directing groups or alternative synthetic strategies that circumvent the inherent reactivity of the C3 position.

Table 1: Examples of Direct Bromination on Related Heterocyclic Cores

Starting Material Brominating Agent Solvent Position of Bromination Yield (%) Reference
5-Chloropyrazolo[1,5-a]pyrimidine N-Bromosuccinimide (NBS) Dimethylformamide (DMF) C3 94% chemicalbook.com
5-Chloropyrazolo[1,5-a]pyrimidine Bromine (Br₂) Glacial Acetic Acid C3 82% (combined) chemicalbook.com

De Novo Synthesis Approaches Incorporating Bromine at the C2 Position

De novo synthesis, or the construction of the target molecule from the ground up, offers a powerful alternative to direct functionalization. These methods provide superior regiocontrol by incorporating the bromine atom into one of the precursors before the fused ring system is formed.

One of the most versatile methods for constructing the pyrazolo[1,5-a]pyridine skeleton involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophile, such as a β-dicarbonyl compound. nih.gov To synthesize the 2-bromo derivative, this strategy can be adapted by starting with a 3-bromo-5-aminopyrazole. The bromine atom is thus pre-installed on the pyrazole (B372694) ring, ensuring its final position at C2 of the pyrazolo[1,5-a]pyridine product. The subsequent reaction with an appropriate partner to form the pyridine (B92270) ring locks in the desired substitution pattern.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a highly efficient and atom-economical approach. rasayanjournal.co.indistantreader.org These reactions are central to green chemistry as they often reduce reaction times, simplify workup procedures, and minimize waste. rasayanjournal.co.in A three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed involving aminopyrazoles, enaminones, and sodium halides, showcasing the potential of MCRs in building halogenated fused pyrazole systems. nih.gov This principle can be extended to the synthesis of 2-bromopyrazolo[1,5-a]pyridines by selecting appropriate precursors that will form the pyridine ring and incorporate bromine at the C2 position.

Annulation-aromatization strategies provide a direct route to the pyrazolo[1,5-a]pyridine core. A notable example is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds, which yields multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity. nih.gov

To specifically target bromo-substituted derivatives, this approach can begin with a brominated pyridine precursor. For example, a synthetic route to 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid starts with 3-bromopyridine. google.com The pyridine is first aminated to form 1-amino-3-bromopyridine sulfonate. This intermediate then undergoes a cyclization reaction with ethyl propiolate, followed by saponification, to construct the fused pyrazole ring, yielding the final product with a bromine atom at the C6 position. google.com A similar strategy, starting with a 2-substituted-N-aminopyridine and a brominated cyclization partner, could theoretically yield the C2-bromo isomer.

Table 2: De Novo Synthesis of a Brominated Pyrazolo[1,5-a]pyridine Derivative

Step Starting Material(s) Reagent(s) Intermediate/Product Reference
1 3-Bromopyridine Hydroxylamine-O-sulfonic acid 1-Amino-3-bromopyridine sulfonate google.com
2 1-Amino-3-bromopyridine sulfonate Ethyl propiolate, Organic base Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate google.com
3 Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Inorganic base (e.g., NaOH) 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid google.com

Palladium-Catalyzed Synthetic Routes to 2-Bromopyrazolo[1,5-a]pyridine

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While direct palladium-catalyzed C-H bromination of the C2 position of pyrazolo[1,5-a]pyridine is not widely reported, related methodologies suggest its feasibility. For instance, palladium-catalyzed C-H activation has been successfully employed for the synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes. rsc.org

Furthermore, palladium catalysis is extensively used in the functionalization of bromo-substituted five-membered nitrogen heterocycles. Efficient methods for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles have been developed using specialized phosphine (B1218219) ligands like tBuBrettPhos. nih.gov These reactions demonstrate that brominated pyrazole-like systems are competent substrates in palladium-catalyzed cross-coupling, paving the way for their use as building blocks in more complex syntheses. Suzuki cross-coupling reactions on halogenated pyrazolo-fused systems are also known, further highlighting the synthetic utility of these intermediates in palladium-catalyzed transformations. cu.edu.eg

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through safer solvents, higher efficiency, and waste minimization. rasayanjournal.co.in Several modern approaches to the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles align with these principles.

The use of water as a green solvent has been successfully implemented in the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines, offering an environmentally friendly alternative to traditional organic solvents. nih.gov Similarly, the application of ultrasound irradiation in the presence of aqueous ethanol (B145695) provides a green method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu Microwave-assisted synthesis, often coupled with solvent-free conditions, has also been shown to accelerate the formation of pyrazole derivatives, leading to high yields in short reaction times. nih.gov Multicomponent reactions (MCRs) are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. rasayanjournal.co.indistantreader.org These greener approaches are highly applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally conscious.

Table 3: Green Chemistry Approaches in the Synthesis of Related Heterocycles

Green Approach Technique/Reagent Target/Related Scaffold Advantages Reference(s)
Alternative Solvents Water Pyrazolo[1,5-a]pyrimidines Environmentally benign, inexpensive nih.gov
Energy Sources Ultrasound Irradiation Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Short reaction times, good yields bme.hu
Energy Sources Microwave (MW) Irradiation Pyrazole derivatives Rapid, solvent-free conditions possible nih.gov
Reaction Design Multicomponent Reactions (MCRs) Pyrimidine (B1678525) derivatives High atom economy, reduced waste rasayanjournal.co.in

Despite a comprehensive search for synthetic methodologies focusing on the optimization of reaction parameters for the synthesis of this compound, no specific scholarly articles detailing this particular aspect could be retrieved. Research on the functionalization of the pyrazolo[1,5-a]pyridine scaffold and related heterocycles often focuses on substitution at other positions or on the synthesis of different derivatives. While general methods for the synthesis and halogenation of pyrazolo[1,5-a]pyridines and analogous compounds exist, specific studies with detailed data on the optimization of reaction conditions—such as catalyst, solvent, temperature, and reaction time—to maximize the yield and selectivity of this compound are not available in the public domain based on the performed searches. Therefore, the requested article section with detailed research findings and data tables cannot be generated at this time.

Reactivity and Functionalization of 2 Bromopyrazolo 1,5 a Pyridine

Cross-Coupling Reactions at the C2 Position

The bromine atom at the C2 position serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental for elaborating the core structure, enabling the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2-bromopyrazolo[1,5-a]pyridine, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C2 position. The reaction involves the coupling of the bromo-heterocycle with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. A convenient route to 2-arylated pyrazolo[1,5-a]pyridines has been developed utilizing this cross-coupling reaction. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient heteroaryl bromides like this compound, catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands are often effective. nih.gov The presence of the pyridine (B92270) nitrogen atom can sometimes complicate the catalytic cycle, but well-chosen ligands can mitigate these effects and lead to high yields of the desired biaryl products. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Component Example Purpose
Aryl Halide This compound Substrate
Boron Reagent Phenylboronic acid Source of aryl group
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Facilitates C-C bond formation
Ligand Phosphine-based (e.g., XPhos) Stabilizes and activates the catalyst
Base K₂CO₃, KF, or Cs₂CO₃ Activates the boron reagent

| Solvent | Dioxane, Toluene, or aq. Isopropanol | Reaction medium |

This table presents generalized conditions based on Suzuki-Miyaura reactions of similar bromopyridine systems. nih.govresearchgate.net

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is instrumental for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyridine (B1195680) core at the C2 position. The transformation is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base, such as triethylamine, which also serves as the solvent. scirp.orgorganic-chemistry.org

This method provides access to 2-alkynylpyrazolo[1,5-a]pyridines, which are valuable intermediates for further synthetic manipulations or as target molecules in various fields. The reaction is known for its mild conditions and tolerance of a wide range of functional groups on the alkyne coupling partner. soton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Cross-Coupling

Component Example Role
Aryl Halide This compound Substrate
Alkyne Phenylacetylene Source of alkynyl group
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling cycle
Copper Co-catalyst Copper(I) iodide (CuI) Co-catalyst, activates the alkyne
Base Triethylamine (Et₃N) or Piperidine Base and often solvent

| Solvent | THF or DMF (if needed) | Reaction medium |

This table outlines common conditions for the Sonogashira reaction. scirp.orgsoton.ac.uk

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of 2-aminopyrazolo[1,5-a]pyridine derivatives by reacting this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. researchgate.net

The development of various generations of catalysts and sterically hindered ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including volatile ones, under relatively mild conditions. wikipedia.orgnih.gov This method provides a direct route to N-aryl and N-heteroaryl amines that are prevalent in pharmaceuticals.

Table 3: Key Components for Buchwald-Hartwig Amination

Component Example Function
Aryl Halide This compound Electrophilic partner
Amine Aniline, Morpholine, etc. Nucleophilic partner
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ Catalyst precursor
Ligand BINAP, XPhos, or dppf Crucial for catalytic activity and scope
Base NaOt-Bu or K₃PO₄ Promotes amine deprotonation and catalyst turnover

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

This table summarizes typical conditions used for the Buchwald-Hartwig amination of bromopyridines. researchgate.netchemspider.com

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org This reaction could be applied to this compound to introduce alkyl, alkenyl, aryl, or alkynyl groups. A key advantage of organostannanes is their stability to air and moisture and their tolerance of many functional groups. nrochemistry.com The primary drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org

Other transition metal-catalyzed reactions, such as the Hiyama (organosilane), Negishi (organozinc), and Kumada (organomagnesium) couplings, represent additional strategies for the functionalization of the C2 position, each with its own specific advantages regarding substrate scope and reaction conditions.

C-H Activation and Direct Functionalization Strategies

Direct C-H activation is an increasingly important strategy in organic synthesis that offers a more atom-economical approach to functionalization by avoiding the pre-functionalization (e.g., halogenation) of the substrate. rsc.org For the pyrazolo[1,5-a]pyridine ring system, C-H functionalization can be challenging due to the presence of multiple C-H bonds with different acidities and steric environments. In the closely related imidazo[1,2-a]pyridine (B132010) system, C-H functionalization studies have shown a strong preference for reaction at the C3 position. nih.gov

While the bromine at the C2 position of this compound is the most common handle for functionalization via cross-coupling, research into C-H activation could open pathways to directly functionalize other positions on the ring, such as C3, C5, or C7. These reactions are often directed by a pre-installed functional group or rely on the intrinsic electronic properties of the heterocycle to achieve regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a strong nucleophile. This reaction is typically favored on electron-poor aromatic systems. nih.gov The pyridine ring is electron-deficient, and this deficiency is enhanced in the fused pyrazolo[1,5-a]pyridine system. The C2 and C4 positions of pyridine are particularly activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

Therefore, it is plausible that the bromine atom at the C2 position of this compound could be displaced by potent nucleophiles, such as alkoxides, thiolates, or amines, under SNAr conditions. youtube.com This reaction pathway is distinct from the metal-catalyzed Buchwald-Hartwig amination. The success of an SNAr reaction on this substrate would depend on the nucleophile's strength and the reaction conditions, as disrupting the aromaticity during the formation of the intermediate is a significant energy barrier. youtube.com

Electrophilic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is generally considered to be electron-rich, yet the pyridine ring itself is less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution reactions on the pyridine ring typically require more forcing conditions and substitutions are favored at the 3- and 5-positions due to the greater stability of the reaction intermediates.

In the context of the pyrazolo[1,5-a]pyridine core, the pyrazole (B372694) moiety is more electron-rich than the pyridine part and can influence the regioselectivity of electrophilic attack. The presence of a bromine atom at the 2-position, an electron-withdrawing group, is expected to further deactivate the ring system towards electrophilic substitution.

While specific data on nitration, sulfonation, or Friedel-Crafts reactions on this compound are scarce, the general principles of electrophilic aromatic substitution on pyridine derivatives would apply. The reaction conditions would likely need to be carefully optimized to overcome the deactivating effects of both the pyridine nitrogen and the bromine substituent.

Table 1: Example of Electrophilic Halogenation on the Pyrazolo[1,5-a]pyridine Core

ReactionReagentPosition of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)6-position vulcanchem.com

It is important to note that the pyrazolo[1,5-a]pyrimidine (B1248293) system, a related heterocyclic core, has been shown to undergo regioselective C3-halogenation. This highlights the reactivity of the pyrazole portion of the fused system to electrophilic attack.

Chemo- and Regioselectivity in the Derivatization of this compound

The derivatization of this compound presents challenges and opportunities in terms of chemo- and regioselectivity. The molecule possesses multiple potential reaction sites: the bromine-bearing carbon (C2), the other positions on the pyrazole and pyridine rings, and the nitrogen atoms.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, a key aspect of chemoselectivity lies in reactions that selectively target the C-Br bond, such as metal-catalyzed cross-coupling reactions, without affecting the C-H bonds of the heterocyclic core.

Regioselectivity is the preference for reaction at one position over another. For this compound, this is a critical consideration in both electrophilic substitution (as discussed in the previous section) and metal-catalyzed functionalization.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of halo-heterocycles. The bromine at the 2-position of this compound is a prime site for such transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The regioselectivity of these reactions is generally high, with the coupling occurring at the carbon atom to which the bromine is attached.

However, if other halogen atoms are present on the ring, the regioselectivity of cross-coupling can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in di- and tri-chloro-substituted pyridines and quinazolines, selective coupling at specific positions can be achieved. This suggests that for poly-halogenated pyrazolo[1,5-a]pyridines, a stepwise and regioselective functionalization would be feasible.

The relative reactivity of different positions on the pyrazolo[1,5-a]pyridine core towards other derivatization methods, such as lithiation followed by quenching with an electrophile, would also be a matter of regioselectivity. The directing effects of the nitrogen atoms and the bromine substituent would play a crucial role in determining the outcome of such reactions.

Table 2: Potential Sites for Derivatization and Selectivity Considerations

PositionType of ReactionKey Selectivity Consideration
C2Metal-catalyzed cross-couplingChemoselective at the C-Br bond
C3Electrophilic substitutionRegioselectivity influenced by pyrazole ring electronics
C4, C5, C6Electrophilic substitution / MetalationRegioselectivity influenced by pyridine ring electronics and directing groups

Spectroscopic and Structural Characterization Studies of 2 Bromopyrazolo 1,5 a Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework. researchgate.net

In the ¹H NMR spectrum of a typical pyrazolo[1,5-a]pyridine, protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in distinct regions, with their chemical shifts (δ) influenced by the electronic effects of the fused ring system and any substituents. The bromine atom in 2-bromopyrazolo[1,5-a]pyridine, for instance, induces specific shifts in adjacent proton signals. Coupling constants (J-values) between neighboring protons are critical for establishing connectivity, revealing, for example, ortho, meta, and para relationships in the pyridine ring. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon atom directly bonded to the bromine (C2) exhibits a characteristic chemical shift. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are often employed to definitively assign all proton and carbon resonances, especially in complex derivatives. researchgate.netnih.gov These techniques establish direct and long-range H-H and C-H correlations, confirming the bicyclic structure and the specific substitution pattern. nih.gov

Below is a representative table of ¹H and ¹³C NMR data for a substituted bromopyridine derivative, illustrating the type of information obtained from these analyses. rsc.org

Parameter 2-(4-Bromophenyl)pyridine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.67 (m, 1H), 7.87 (m, 2H), 7.71 (m, 2H), 7.59 (m, 2H), 7.24 (m, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an experimental molecular weight that can be compared against a calculated theoretical mass.

For this compound, this technique is crucial for confirming the molecular formula, C₇H₅BrN₂. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS analysis distinguishes the desired formula from other possible combinations of atoms that might have the same nominal mass, thereby providing unequivocal evidence of the compound's elemental makeup.

The table below illustrates how HRMS data is typically presented to confirm a molecular formula.

Compound Molecular Formula Calculated Mass (Da) Found Mass (Da)
This compoundC₇H₅⁷⁹BrN₂195.9636195.9634

Electronic Absorption and Emission Spectroscopy for Investigation of Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the photophysical properties of pyrazolo[1,5-a]pyridine derivatives. These techniques provide insights into how the molecules interact with light, which is fundamental for applications in materials science, such as in the development of fluorophores. nih.gov

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to an excited state. The absorption maxima (λ_abs) are influenced by the structure of the heterocyclic core and the nature of its substituents. researchgate.net

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. The emission maxima (λ_em), fluorescence quantum yield (Φ), and Stokes shift (the difference between λ_abs and λ_em) are key parameters. Studies on pyrazolo[1,5-a]pyridine derivatives have shown that they can exhibit high fluorescence quantum yields, making them promising fluorophores. nih.gov The introduction of different functional groups can tune these properties, for instance, by modulating intramolecular charge transfer (ICT) processes. nih.govnih.gov

The following table summarizes representative photophysical data for pyrazolo[1,5-a]pyrimidine-based fluorophores, demonstrating the impact of substituents on their optical properties. nih.gov

Compound Substituent at Position 7 λ_abs (nm) in THF λ_em (nm) in THF Quantum Yield (Solid State)
4a 4-Nitrophenyl3855060.22
4b 4-Cyanophenyl3654500.63
4d Phenyl3504430.39
4e 4-Anisyl3654600.18

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Network Characterization

X-ray crystallography provides the most definitive structural information for a compound by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity established by NMR and for characterizing the supramolecular architecture of the crystal lattice.

A single-crystal X-ray diffraction experiment yields detailed data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. For heterocyclic systems like pyrazolo[1,5-a]pyridines, this analysis can reveal subtle details, such as the planarity of the fused ring system. spast.org

Furthermore, crystallographic studies elucidate the nature and geometry of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions, which govern how molecules pack in the solid state. researchgate.net Understanding these interactions is crucial for crystal engineering and predicting the physical properties of the material. For instance, the analysis of a 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine crystal structure revealed π–π interactions between the pyrimidine (B1678525) and pyrazole rings. researchgate.net

The table below presents representative crystallographic data for a pyrazolone (B3327878) derivative, showcasing the key parameters obtained from an X-ray structural investigation. spast.org

Parameter (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.125(3)
b (Å) 19.341(5)
c (Å) 10.951(3)
β (˚) 103.45(3)
Volume (ų) 2084.7(10)

Theoretical and Computational Chemistry Investigations of 2 Bromopyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. A DFT study of 2-bromopyrazolo[1,5-a]pyridine would typically commence with geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating their nucleophilic character, while the area around the bromine atom and certain hydrogen atoms might exhibit a positive potential, suggesting sites susceptible to nucleophilic attack.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) is a measure of resistance to charge transfer. A high value of hardness indicates a more stable and less reactive molecule.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule
Chemical Hardness (η)2.65 eVResistance to deformation of electron cloud

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

While this compound is a relatively rigid bicyclic system, computational methods such as conformational analysis and molecular dynamics (MD) simulations can provide insights into its subtle structural dynamics and intermolecular interactions.

Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, would explore the potential energy surface of the molecule. For a largely planar molecule like this compound, this would confirm the planarity of the fused ring system as the minimum energy conformation. It could also investigate the rotational barrier of any flexible substituents if they were to be added to the core structure.

Molecular dynamics simulations offer a more dynamic picture, simulating the movement of atoms over time. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its environment. This is crucial for understanding its solubility and how it might behave in a biological system. The simulation would track the trajectory of each atom, providing information on vibrational modes and the stability of the molecule's conformation in solution. For instance, MD simulations have been used to study the stabilization of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in the active site of enzymes, often revealing a stable conformation maintained by hydrogen bonds and hydrophobic interactions nih.gov.

The following table outlines the types of insights that could be gained from such simulations for this compound.

Simulation TypeInformation GainedPotential Application
Gas Phase Conformational SearchIdentification of the global minimum energy structureBaseline for understanding intrinsic structural preferences
MD in Explicit Solvent (e.g., Water)Solvation free energy, radial distribution functionsPrediction of solubility and behavior in aqueous media
MD with a Target ProteinBinding mode, interaction energies, conformational changesDrug design and understanding biological activity

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, in particular, can provide highly accurate predictions of these parameters.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. By comparing the calculated shifts with experimental data, one can confirm the structure of a synthesized compound. Discrepancies between calculated and experimental values can point to incorrect structural assignments or interesting electronic effects within the molecule. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of its NMR spectra researchgate.net.

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. The calculated frequencies and their corresponding intensities can be used to assign the various vibrational modes of the molecule, such as C-H stretching, C=C and C=N bond vibrations, and the characteristic C-Br stretch derpharmachemica.com. Comparing the theoretical spectrum with an experimental one can help to confirm the molecule's identity and purity. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model nih.govnih.govresearchgate.net.

The table below provides an example of how predicted vibrational frequencies for this compound might be presented.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
C=N Stretch1650-1580Strong
C=C Stretch1550-1450Medium-Strong
C-Br Stretch650-550Strong

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

For example, the bromine atom at the 2-position makes this compound a potential substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are widely used to form new carbon-carbon bonds. A computational study of such a reaction would involve locating the transition state structure for the rate-determining step, typically the oxidative addition of the C-Br bond to a palladium catalyst. By calculating the activation energy associated with this transition state, one can predict the feasibility and rate of the reaction.

These calculations can also shed light on regioselectivity and stereoselectivity. For instance, if there were multiple potential sites for reaction on the this compound scaffold, the activation energies for each possible pathway could be compared to predict the major product. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deep understanding of the reaction mechanism at the molecular level. While specific studies on this compound are not available, the general approach to elucidating reaction mechanisms through computational methods is well-established rsc.org.

The following table illustrates the key components of a computational study of a hypothetical Suzuki coupling reaction involving this compound.

Reaction StepComputational TargetDerived Information
Oxidative AdditionTransition State (TS1) Structure and EnergyActivation energy for C-Br bond cleavage
TransmetalationTransition State (TS2) Structure and EnergyEnergy barrier for transfer of the organic group
Reductive EliminationTransition State (TS3) Structure and EnergyActivation energy for product formation and catalyst regeneration

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, the pyrazolo[1,5-a]pyrimidine scaffold, a close analogue, has been the subject of such investigations nih.govnih.gov.

A QSAR study typically involves a set of molecules with a common core structure (the scaffold) and varying substituents, for which the biological activity (e.g., IC₅₀ values) has been measured. For each molecule, a set of molecular descriptors is calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

For the this compound scaffold, a QSAR study could guide the design of new derivatives with enhanced biological activity. For example, if this scaffold were identified as a starting point for developing kinase inhibitors, a QSAR model could be built based on a library of analogues with different substituents at various positions. The bromine at the 2-position serves as a convenient handle for introducing diversity through cross-coupling reactions. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The key components of a hypothetical QSAR study on the this compound scaffold are summarized in the table below.

QSAR ComponentDescriptionExample for this compound Derivatives
Training SetA series of compounds with known biological activityAnalogues with various aryl groups replacing the bromine at C2
Molecular DescriptorsCalculated properties of the molecules (e.g., electronic, steric)HOMO/LUMO energies, molecular weight, logP, molar refractivity
Statistical ModelAn equation relating descriptors to activityA multiple linear regression or partial least squares model
Model ValidationTesting the predictive power of the modelCross-validation and prediction of activity for a test set of compounds

Applications of 2 Bromopyrazolo 1,5 a Pyridine in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The pyrazolo[1,5-a]pyridine (B1195680) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The presence of the bromo substituent at the 2-position of this scaffold allows for its elaboration into more complex heterocyclic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key coupling reactions that can be employed to functionalize 2-bromopyrazolo[1,5-a]pyridine include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This method is widely used to synthesize biaryl and heteroaryl-substituted compounds. nih.govresearchgate.netnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyrazolo[1,5-a]pyridines. These products can serve as intermediates for further transformations or as final compounds with specific electronic or biological properties. nih.govwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, coupling the 2-position with a wide range of primary or secondary amines. This is a powerful tool for introducing diverse amino functionalities, which are crucial for modulating the pharmacological properties of a molecule. chemspider.comwikipedia.orgnih.govresearchgate.net

Through these and other synthetic transformations, this compound serves as a key intermediate in the construction of a multitude of complex heterocyclic structures, which are often difficult to access through other synthetic routes.

Scaffold for Combinatorial Library Design and Diversity-Oriented Synthesis

The reactivity of the bromo group at the 2-position makes this compound an ideal starting point for the generation of combinatorial libraries and for use in diversity-oriented synthesis. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. lupinepublishers.com

By employing the aforementioned cross-coupling reactions, a diverse array of substituents can be introduced at the 2-position of the pyrazolo[1,5-a]pyridine scaffold. This, combined with the potential for functionalization at other positions of the heterocyclic core, enables the creation of extensive libraries of molecules with a wide range of structural and functional diversity. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds.

Precursor in the Development of Functionally Diverse Chemical Entities

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of a wide array of functionally diverse chemical entities, with significant applications in medicinal chemistry and material science.

Medicinal Chemistry Scaffolds for Biological Screening

The pyrazolo[1,5-a]pyridine nucleus is a common feature in many biologically active compounds. nih.govnih.gov Its ability to mimic purine (B94841) bases allows it to interact with various enzymes and receptors, making it a valuable scaffold for the design of new therapeutic agents.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been extensively explored for the development of kinase inhibitors.

Tropomyosin receptor kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent and selective Trk inhibitors, which are used in the treatment of cancers with NTRK gene fusions. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of CDKs, which are central regulators of the cell cycle. nih.gov

Casein Kinase 2 (CK2) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus has also been utilized in the design of inhibitors for CK2, a kinase involved in cell growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The structural features of pyrazolo[1,5-a]pyrimidines make them suitable candidates for the development of EGFR inhibitors, which are important in the treatment of various cancers.

While the general pyrazolo[1,5-a]pyridine scaffold is well-established in these areas, specific structure-activity relationship (SAR) studies detailing the impact of a bromo substituent at the 2-position are not extensively documented in the reviewed literature. However, the use of this compound as a starting material provides a clear pathway to novel 2-substituted derivatives for screening as kinase inhibitors.

Beyond kinase inhibition, the pyrazolo[1,5-a]pyridine scaffold has shown promise in the development of other classes of bioactive compounds.

Antiviral Agents: Compounds containing the pyrazolo[1,5-a]pyrimidine core have been investigated for their antiviral properties, including activity against the hepatitis C virus (HCV). mdpi.comgoogle.com The ability to introduce diverse functionalities via the 2-bromo position could lead to the discovery of novel antiviral agents.

Anti-inflammatory Agents: The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop compounds with anti-inflammatory properties. nih.govnih.govmdpi.com The synthesis of new derivatives from this compound offers a strategy to explore new chemical space for potent and selective anti-inflammatory drugs.

Material Science Applications

The photophysical properties of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines have garnered interest in the field of material science. nih.gov These compounds can exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The ability to systematically modify the electronic properties of the pyrazolo[1,5-a]pyridine core through substitution at the 2-position, facilitated by the reactivity of this compound, is a key strategy in the design of new functional materials with tailored optical and electronic characteristics.

Development of Novel Fluorophores and Optoelectronic Materials.

There is no specific information available in the scientific literature regarding the use of this compound in the development of novel fluorophores and optoelectronic materials.

Studies in Crystal Engineering and Supramolecular Assemblies.

There is no specific information available in the scientific literature regarding the use of this compound in studies related to crystal engineering and supramolecular assemblies.

Emerging Research Directions and Future Perspectives for 2 Bromopyrazolo 1,5 a Pyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future of synthesizing 2-bromopyrazolo[1,5-a]pyridine and its derivatives lies in the adoption of greener and more efficient chemical processes. Current research priorities focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

Key strategies include:

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure are being developed to improve efficiency. For instance, one-pot cyclization methods have been successfully used to create the core pyrazolo[1,5-a]pyrimidine (B1248293) structure.

Use of Aqueous Media: Water is an ideal solvent for green chemistry, and methods that facilitate reactions in aqueous environments are highly sought after. The use of water as a solvent has been shown to be effective for the efficient formation of the pyrazolo[1,5-a]pyrimidine core and subsequent oxidative halogenation.

Metal-Free Catalysis: While metal catalysts are effective, they can pose environmental and economic challenges. Research into metal-free reaction conditions, such as the oxidative [3+2] cycloaddition of N-aminopyridines with certain olefins, offers a more sustainable alternative.

Multicomponent Reactions (MCRs): MCRs, which involve combining three or more reactants in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. Designing MCRs to build the pyrazolo[1,5-a]pyridine (B1195680) scaffold can significantly reduce waste and simplify synthetic pathways.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the bromine atom at the 2-position is a well-established handle for cross-coupling reactions, researchers are actively exploring new ways to leverage its reactivity and functionalize the pyrazolo[1,5-a]pyridine core. The goal is to uncover novel transformations that provide access to previously unattainable molecular architectures.

Future research in this area may focus on:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyrazolo[1,5-a]pyridine ring is a highly atom-economical strategy. Palladium-catalyzed C-H activation has already been used to synthesize 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines, and similar strategies could be applied to the pyridine (B92270) counterpart.

Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways that are often complementary to traditional thermal methods. Exploring photoredox-catalyzed transformations of this compound could lead to novel bond formations and functionalizations.

[3+2] Cycloadditions: The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. Further investigation into the cycloaddition reactions involving the pyrazolo[1,5-a]pyridine core, potentially using the bromo-substituent to influence regioselectivity or subsequent reactions, could yield diverse and complex heterocyclic systems.

The table below summarizes some established reactions that form the basis for exploring novel transformations of the pyrazolo[1,5-a]pyridine scaffold.

Reaction TypeReagents/CatalystPosition FunctionalizedReference
Suzuki Cross-CouplingArylboronic acids, Pd(PPh₃)₄, K₃PO₄5-position (on a bromo-pyridine precursor)
C-H ArylationPd-catalyst3- and 7-positions
Oxidative [3+2] CycloadditionN-aminopyridines, α,β-unsaturated compoundsForms the core scaffold

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For the pyrazolo[1,5-a]pyridine scaffold, in silico methods are accelerating the identification of new derivatives with desired properties.

Virtual Screening: Large compound libraries can be computationally screened against biological targets to identify potential hits. This approach has been successfully used with related pyrazolo[1,5-a]pyrimidine scaffolds to find potential inhibitors for targets like the estrogen receptor (ERα), VEGFR-2, and InhA, a key enzyme in mycolic acid synthesis. This strategy allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Pharmacophore Modeling and Molecular Docking: These techniques are used to understand how molecules bind to a specific protein target. By modeling the interactions of pyrazolo[1,5-a]pyridine derivatives within the active site of an enzyme, researchers can rationally design new compounds with improved potency and selectivity. For example, docking studies have been crucial in developing pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents by elucidating their binding interactions with the VEGFR-2 enzyme.

Scaffold Hopping: Computational tools can help identify novel core structures (scaffolds) that maintain the key binding interactions of a known active molecule. A scaffold-hopping strategy led to the discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists.

The following table presents examples of how virtual screening has been applied to scaffolds related to pyrazolo[1,5-a]pyridine.

Scaffold ScreenedTarget ProteinTherapeutic AreaKey FindingReference
Pyrazolo[1,5-a]pyrimidine analogsEstrogen Receptor α (ERα)Breast CancerIdentification of compounds with high binding affinities.
Pyrazolo[1,5-a]pyrimidine analogsVEGFR-2CancerCompound 4d showed greater activity than doxorubicin against certain cancer cell lines.
Pyrazolo[1,5-a]pyrimidine analogsInhA (Enoyl-ACP reductase)TuberculosisIdentification of novel inhibitors of the fatty acid biosynthesis pathway.

Integration into Automated and Flow Chemistry Platforms

To meet the demands for rapid synthesis and library generation, the integration of this compound chemistry into automated and continuous flow platforms is a significant future direction. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability.

A notable example is the synthesis of a methyl pyrazolo[1,5-a]pyridine-2-carboxylate via the thermolysis of an azidoacrylate in a continuous flow system. This reaction proceeded in quantitative yield with a residence time of only 28.5 seconds, demonstrating the remarkable efficiency of flow chemistry for constructing this scaffold. Applying such techniques to the synthesis and subsequent derivatization of this compound could dramatically accelerate the discovery of new functional molecules by enabling high-throughput screening and optimization of reaction conditions.

Multidisciplinary Research Opportunities Leveraging its Scaffold Potential

The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" because it can be modified to interact with a wide range of biological targets. This versatility opens up numerous opportunities for multidisciplinary research, positioning this compound as a key starting material for innovation in various fields.

Medicinal Chemistry: Derivatives have shown a remarkable breadth of biological activity, including potential as anticancer agents (p38 kinase and PI3K inhibitors), EP1 receptor antagonists for treating overactive bladder, and agents for central nervous system disorders. The scaffold is central to the design of novel human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia.

Chemical Biology: The intrinsic fluorescence of some pyrazolo[1,5-a]pyridine derivatives makes them suitable for developing chemical probes. A novel fluorophore based on this scaffold has been successfully used to detect pH changes in cells, demonstrating its potential for creating new tools for biological imaging and diagnostics.

Materials Science: The photophysical properties of the pyrazolo[1,5-a]pyridine system are of great interest in materials science. Further exploration could lead to the development of new organic light-emitting diodes (OLEDs), sensors, or other advanced functional materials.

The diverse applications stemming from this single core structure underscore the importance of collaborative research between synthetic chemists, pharmacologists, chemical biologists, and materials scientists to fully exploit the potential of the this compound scaffold.

Q & A

Basic: What are the optimized reaction conditions for synthesizing 2-bromopyrazolo[1,5-a]pyridine via palladium-catalyzed methods?

Answer:
The synthesis of this compound can be achieved through a tandem palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization reaction. Key optimized conditions include:

  • Catalytic System : Pd(OAc)₂ (5 mol%) with Ag₂CO₃ (2 equiv) as a mediator to facilitate bromine insertion and cyclization .
  • Substrates : Use of aryl-substituted alkenyl bromides or iodides as coupling partners for N-benzoyliminopyridinium ylides.
  • Solvent : DMF at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
  • Yield : Up to 85% yield in a two-step sequence starting from pyridine derivatives .
    Methodological Tip : Pre-activate the palladium catalyst with silver salts to enhance bromine transfer efficiency.

Basic: Which characterization techniques are critical for confirming the structure of this compound derivatives?

Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regioselectivity (e.g., characteristic shifts for C-2 bromine at δ ~140 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₇H₄BrN₂: calc. 212.9650) .
  • X-ray Crystallography : For unambiguous assignment of fused pyrazole-pyridine rings in crystalline derivatives .
    Note : Cross-validate with IR spectroscopy to detect C-Br stretching vibrations (~550–600 cm⁻¹) .

Advanced: How to address regioselectivity challenges in the functionalization of this compound at position 7?

Answer:
Regioselective functionalization at position 7 requires:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -COOMe) at position 3 to steer reactivity toward C-7 via steric and electronic effects .
  • Catalytic Strategies : Use Pd-catalyzed C–H activation with ligands like 1,10-phenanthroline to enhance selectivity .
  • Substrate Engineering : Employ gem-difluorostyrenes in base-mediated [3+2] cycloadditions to install fluorine or aryl groups at C-7 (yields: 50–75%) .
    Example : Reaction of N-aminopyridinium salts with gem-difluorostyrenes in DMF/K₂CO₃ at 60°C .

Advanced: What strategies resolve contradictions in reported catalytic systems for cross-coupling reactions?

Answer:
Discrepancies in catalytic efficiency (e.g., Pd/Ag vs. Cu-based systems) can be addressed by:

  • Mechanistic Studies : Use deuterium-labeling or kinetic isotope effects (KIEs) to identify rate-determining steps. highlights Ag-mediated bromine transfer as critical .
  • Ligand Screening : Test bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates and reduce side reactions .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene for better compatibility with bulky substrates .

Advanced: How can computational modeling predict reactivity in substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can:

  • Map Transition States : Identify energy barriers for bromine displacement at C-2 vs. C-7 positions .
  • Evaluate Electronic Effects : Predict regioselectivity by analyzing frontier molecular orbitals (FMOs) of intermediates .
    Case Study : DFT studies on Pd-catalyzed couplings show lower activation energy for C-2 substitution due to greater electron deficiency at this position .

Advanced: What methodological approaches evaluate enzyme inhibition using this compound derivatives?

Answer:
To assess biological activity (e.g., JAK1/2 inhibition):

  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination .
  • Structure-Activity Relationship (SAR) : Modify the C-2 bromine with electron-deficient groups (e.g., -CF₃) to enhance binding affinity .
  • Molecular Docking : Align derivatives with crystal structures of target enzymes (e.g., PDB: 4XST for JAK2) to optimize substituent placement .

Mechanistic: What experimental methods elucidate the mechanism of cyclization reactions?

Answer:
Mechanistic insights can be gained via:

  • Isotopic Labeling : Track hydrogen/deuterium exchange in N-iminopyridinium ylides to confirm cyclization pathways .
  • Kinetic Profiling : Monitor reaction progress using in situ IR or HPLC to identify intermediates (e.g., Pd-alkyne complexes) .
  • Trapping Experiments : Add radical scavengers (TEMPO) to test for radical-mediated pathways in silver-promoted reactions .

Data Contradiction Analysis: Conflicting Yields in Palladium vs. Copper Systems

Observation : reports 85% yields using Pd/Ag, while achieves 75% with Cu/ligand systems.
Resolution :

  • Substrate Scope : Pd systems favor aryl bromides, whereas Cu is effective for alkyl/alkyne substrates .
  • Catalyst Poisoning : Cu may deactivate in the presence of sulfur-containing ligands, requiring rigorous purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.